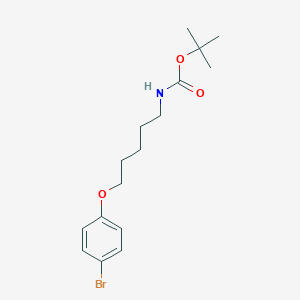
tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate is an organic compound with the molecular formula C16H24BrNO3 . It is a derivative of carbamate, featuring a tert-butyl group, a bromophenoxy group, and a pentyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(4-bromophenoxy)pentyl bromide . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and proteins, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the bromophenoxy and pentyl groups.
5-(4-Bromophenoxy)pentyl bromide: A related compound that lacks the carbamate group.
N-Boc-protected anilines: Compounds with a similar protective group but different core structures.
Uniqueness
tert-Butyl (5-(4-bromophenoxy)pentyl)carbamate is unique due to its combination of a bromophenoxy group, a pentyl chain, and a carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C16H24BrNO3 |
|---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-bromophenoxy)pentyl]carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-11-5-4-6-12-20-14-9-7-13(17)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,18,19) |
InChI Key |
BGAPWNUATZOMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


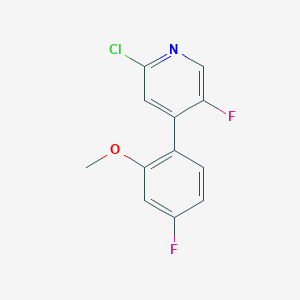
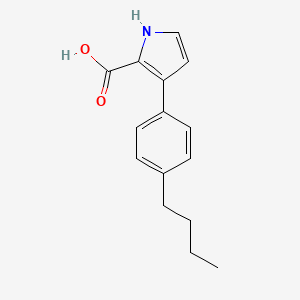
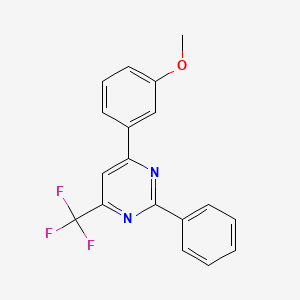

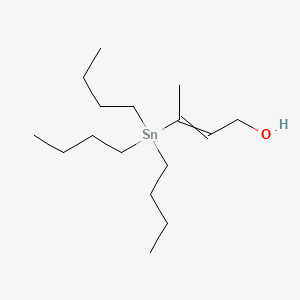
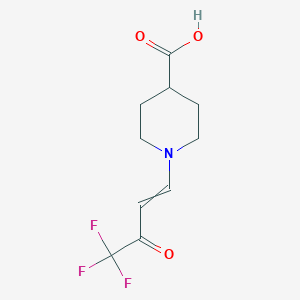
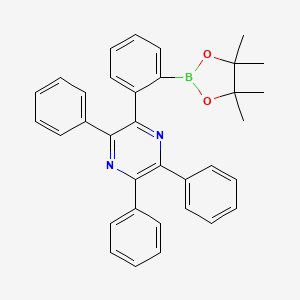
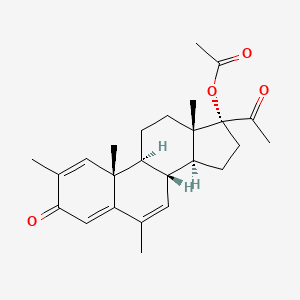
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

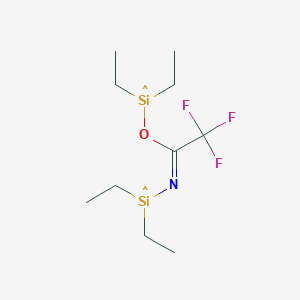
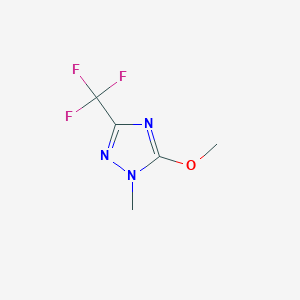
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
